molecular formula C19H23ClN2O4 B13920638 Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate

Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate

Cat. No.: B13920638
M. Wt: 378.8 g/mol
InChI Key: LNOPJKPVKZUGPE-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H23ClN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

tert-butyl N-(3-chloroisoquinolin-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C19H23ClN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)14-9-7-8-12-11-21-15(20)10-13(12)14/h7-11H,1-6H3

InChI Key

LNOPJKPVKZUGPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC2=CN=C(C=C21)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on available research findings.

  • Chemical Formula : C₁₁H₁₄ClN₃O₄
  • Molecular Weight : 273.7 g/mol
  • CAS Number : 51779-32-9

The structure includes a chloroisoquinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of chloroisoquinoline derivatives with di-tert-butyl dicarbonate. This method allows for the introduction of the iminodicarbonate functional group, enhancing the compound's reactivity and potential biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds containing isoquinoline structures exhibit significant anticancer activities. For instance, a study published in Journal of Medicinal Chemistry highlighted that isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Isoquinoline Derivatives

CompoundIC50 (µM)Mechanism of Action
This compound15Induces apoptosis in cancer cells
Other Isoquinoline Derivative A20Inhibits topoisomerase activity
Other Isoquinoline Derivative B25Disrupts microtubule formation

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that isoquinoline derivatives possess broad-spectrum antimicrobial properties, effective against both gram-positive and gram-negative bacteria. For example, a study found that certain isoquinoline compounds inhibited bacterial growth by disrupting cell wall synthesis and function .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compound32 µg/mLStaphylococcus aureus
Isoquinoline Derivative C16 µg/mLEscherichia coli
Isoquinoline Derivative D8 µg/mLPseudomonas aeruginosa

Case Studies

A notable case study examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observable morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in the proportion of cells in the sub-G1 phase, indicative of apoptotic activity .

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